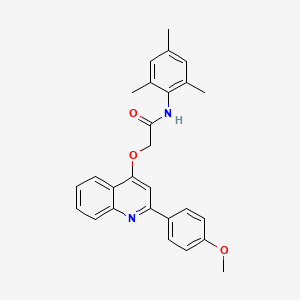

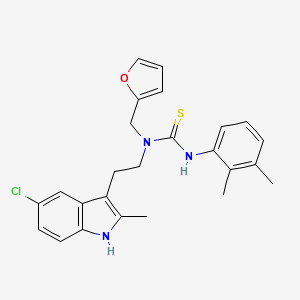

![molecular formula C21H18N6O3 B2696161 N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide CAS No. 841211-69-6](/img/structure/B2696161.png)

N-(4-acetamidophenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide” is a chemical compound with the molecular formula C21H18N6O3 . It has an average mass of 402.406 Da and a monoisotopic mass of 402.144043 Da .

Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1616, 1670, and 3200 cm−1 . The 1H NMR spectrum (in DMSO) shows signals at various chemical shifts, indicating the presence of different types of protons . The 13C NMR spectrum (in DMSO) also shows signals at various chemical shifts, indicating the presence of different types of carbon atoms .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of over 360°C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups and the structure of the molecule .Applications De Recherche Scientifique

Radioligand Development for PET Imaging

One significant application of this compound category is in the development of selective radioligands for imaging the translocator protein (18 kDa) with PET. For instance, the synthesis and automation of [18F]DPA-714, a compound within this chemical family, have been detailed, showcasing its utility in in vivo imaging for neuroinflammation studies (Dollé et al., 2008). This work underlines the importance of such compounds in advancing neuroimaging techniques, particularly for conditions associated with altered levels of the translocator protein.

Peripheral Benzodiazepine Receptor Ligands

Research has also focused on the synthesis, biological evaluation, and 3D-QSAR investigation of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides as selective Peripheral Benzodiazepine Receptor (PBR) ligands. The variability of substituents and the effect on acetamide moiety have been explored, demonstrating the compound's potential in modulating steroid biosynthesis in glioma cells (Selleri et al., 2005). These findings suggest potential therapeutic avenues in neurodegenerative diseases where PBR is implicated.

Inhibitors for Cognitive Impairment Treatment

Furthermore, studies on the structure-activity relationships of these compounds as phosphodiesterase 1 (PDE1) inhibitors have been conducted. This research has led to the identification of clinical candidates like ITI-214, which exhibits picomolar inhibitory potency for PDE1 and is considered for the treatment of cognitive deficits associated with various diseases (Li et al., 2016). This highlights the compound's relevance in addressing cognitive impairment in neurodegenerative and neuropsychiatric conditions.

Novel Therapeutic Agents Synthesis

Additionally, these compounds serve as building blocks in the synthesis of novel entities with potential antitumor, antimicrobial, and anti-inflammatory activities. Research involving the synthesis of N-arylpyrazole-containing enaminones and their reactions to form various heterocyclic compounds has shown promising cytotoxic effects against human cell lines, suggesting a potential for therapeutic applications (Riyadh, 2011).

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is the FMS-like tyrosine kinase 3 (FLT3). FLT3 is a receptor tyrosine kinase, which plays a crucial role in hematopoiesis, the formation of blood cellular components .

Mode of Action

N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide interacts with its target FLT3 by mimicking the adenine ring of ATP, allowing the compound to bind to the hinge region in the kinase active sites . This interaction inhibits the kinase activity of FLT3, thereby blocking the signal transduction pathways that lead to uncontrolled cell proliferation .

Biochemical Pathways

The inhibition of FLT3 by N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide affects multiple biochemical pathways involved in cell proliferation and survival. This includes the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK pathway, both of which are critical for cell growth, survival, and differentiation .

Result of Action

The molecular and cellular effects of N-(4-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide’s action include the inhibition of uncontrolled cell proliferation, particularly in cancer cells. This compound has shown remarkable anticancer activity against non-small cell lung cancer, melanoma, leukemia, and renal cancer models .

Propriétés

IUPAC Name |

N-(4-acetamidophenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N6O3/c1-14(28)24-15-7-9-16(10-8-15)25-19(29)12-26-13-22-20-18(21(26)30)11-23-27(20)17-5-3-2-4-6-17/h2-11,13H,12H2,1H3,(H,24,28)(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKUOZXNQYLEFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]acetamide](/img/structure/B2696081.png)

![2-[2-(4-Methylanilino)-2-oxoethyl]sulfinylacetic acid](/img/structure/B2696083.png)

![5-methyl-3-oxo-N-(pyridin-3-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2696086.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2696091.png)

![N-[4-(1,3-Benzothiazol-2-YL)phenyl]-2-{[1,2,4]triazolo[4,3-A]pyridin-3-ylsulfanyl}acetamide](/img/structure/B2696092.png)

![1-[4-(4-Fluorophenoxy)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2696094.png)

![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2696095.png)

![2-{[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2696099.png)

amine hydrochloride](/img/structure/B2696101.png)